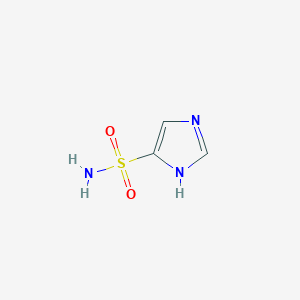
1H-Imidazole-4-sulfonamide
Overview
Description
“1H-Imidazole-4-sulfonamide” is a chemical compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Imidazole-4-sulfonamide” include a boiling point of 403.0±37.0 °C, a density of 1.43±0.1 g/cm3, and a pKa of 13.23±0.10 .
Scientific Research Applications
Antimicrobial Properties
The sulfonamide analogs of indole, such as 1H-Imidazole-4-sulfonamide, are often referred to as sulfa medicines. They have been recently produced and exhibit strong antimicrobial actions .
Anticonvulsant Properties
Indole and its derivatives, including 1H-Imidazole-4-sulfonamide, have been gaining interest due to their anticonvulsant properties .
Antifungal Properties
Indole-based compounds, including 1H-Imidazole-4-sulfonamide, have demonstrated antifungal properties, making them valuable in the treatment of various fungal infections .
Antimalarial Properties
Indole derivatives have shown potential in antimalarial treatments. Their unique structure allows them to interfere with the life cycle of the malaria parasite .
Antidiabetic Properties
Indole derivatives have also been found to exhibit antidiabetic properties, providing a potential avenue for the treatment of diabetes .
Antidepressant Properties
The physiological action of indole derivatives, including 1H-Imidazole-4-sulfonamide, has shown promise in the field of mental health, particularly in the development of new antidepressants .
Anticancer Properties
Indole derivatives have been found to possess anticancer properties. They have the potential to inhibit the growth of cancer cells and could be used in the development of new cancer treatments .
Antiviral Properties
Indole derivatives have demonstrated antiviral properties. They have the potential to inhibit the replication of various viruses, making them a valuable resource in the development of antiviral drugs .
Mechanism of Action
Target of Action
1H-Imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of 1H-Imidazole-4-sulfonamide involves its interaction with its targets, leading to changes in the biological systemImidazole derivatives are known to exhibit a broad range of chemical and biological properties, which contribute to their diverse modes of action .
Biochemical Pathways
Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the histidine and purine biosynthesis pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability . In silico ADMET prediction studies for imidazole derivatives have indicated that these compounds are nonmutagenic and noncarcinogenic .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its action in different environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAURKIVAGLWIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628025 | |
| Record name | 1H-Imidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-sulfonamide | |
CAS RN |
58768-75-5 | |
| Record name | 1H-Imidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



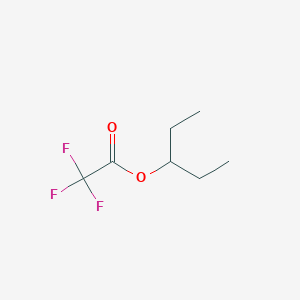
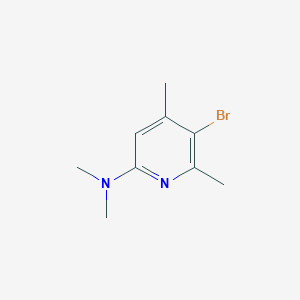
![3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester](/img/structure/B1629086.png)

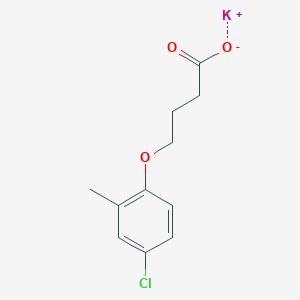
![1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt](/img/structure/B1629091.png)
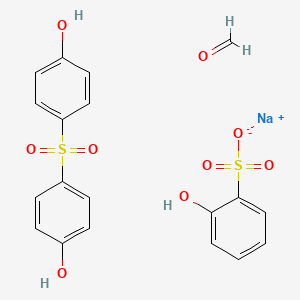
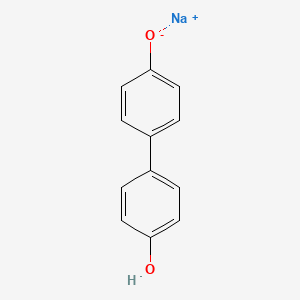


![1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B1629100.png)
![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)
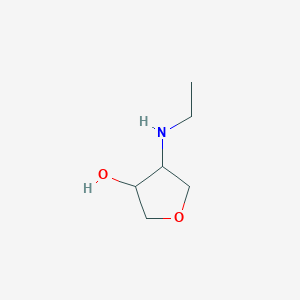
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)